
N-(3,4-dimethoxybenzyl)acetamide
Overview
Description
N-(3,4-dimethoxybenzyl)acetamide is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)acetamide typically involves the reaction of 3,4-dimethoxybenzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-dimethoxybenzylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions such as temperature and pressure can further improve the production process.
Chemical Reactions Analysis
Deacetylation Reactions
The acetamide group undergoes selective cleavage under reductive conditions. For example:
-
DIBAL-H-mediated deacetylation :
This reaction proceeds via hydride attack at the carbonyl carbon, yielding the corresponding secondary amine .
Acylation and Substitution at the Acetamide Group
The acetamide functionality participates in nucleophilic substitution and acylation:
-
Acylation with acyl chlorides :
Triethylamine or DMAP facilitates this reaction, producing higher-order amides . -
Hydrolysis :
Acidic or basic hydrolysis converts the acetamide to carboxylic acid or amine derivatives:
Functionalization of the Benzyl Group
The 3,4-dimethoxybenzyl moiety exhibits reactivity typical of aromatic ethers:
Oxidation of Methoxy Groups
Oxidizing Agent | Product | Conditions |
---|---|---|
CrO₃ | 3,4-Dimethoxybenzaldehyde | Acidic aqueous medium |
KMnO₄ | 3,4-Dihydroxybenzoic acid | Strongly alkaline conditions |
Electrophilic Aromatic Substitution
Reductive Transformations
Reaction Type | Reagent | Product |
---|---|---|
Amide Reduction | LiAlH₄ | N-(3,4-dimethoxybenzyl)ethylamine |
Aromatic Ring Hydrogenation | H₂/Pd-C | Tetrahydro-benzyl derivative |
Cross-Coupling Reactions
The benzyl group participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling :
This reaction modifies the aromatic ring for applications in medicinal chemistry .
Comparative Reactivity Insights
A comparison with structurally related compounds highlights key differences:
Scientific Research Applications
Chemical Synthesis
N-(3,4-dimethoxybenzyl)acetamide serves as a versatile building block in organic synthesis. It is used to create more complex molecules and materials through various reactions:
- Reagent in Organic Reactions : The compound acts as a reagent in several organic transformations, facilitating the formation of new chemical entities.
- Synthesis of Derivatives : Research indicates that it can be modified to synthesize derivatives with enhanced properties or activities, such as N-(3,4-dimethoxybenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, which exhibits notable biological activities due to its triazole ring structure.
Biological Research
The biological applications of this compound are primarily centered around its potential therapeutic effects:
- Enzyme Inhibition : Studies have investigated its role as an enzyme inhibitor. For instance, it may interact with specific enzymes involved in metabolic pathways, providing insights into biochemical processes.
- Therapeutic Potential : The compound has been explored for anti-inflammatory and antimicrobial activities. Its derivatives have shown promise as candidates for drug development in treating various diseases.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is being studied for:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cells. Its mechanism involves binding to molecular targets that regulate cell growth and apoptosis .
- Pharmacological Studies : The compound's pharmacological properties are under investigation to assess its viability as a therapeutic agent against various conditions .
Industrial Applications
Beyond research and medicine, this compound finds applications in industry:
- Material Development : It is utilized in the development of advanced materials with specific properties such as conductivity or fluorescence. This is particularly relevant in the production of specialty chemicals and polymers.
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound:
Mechanism of Action
The mechanism by which N-(3,4-dimethoxybenzyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy groups and the acetamide moiety can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)acetamide
- N-(3,4-dimethoxybenzyl)formamide
- N-(3,4-dimethoxybenzyl)propionamide
Uniqueness
N-(3,4-dimethoxybenzyl)acetamide is unique due to its specific substitution pattern on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Biological Activity
N-(3,4-dimethoxybenzyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, linked to an acetamide functional group. This structure is significant as the methoxy groups can enhance lipophilicity and biological activity through various interactions such as hydrogen bonding and π-π stacking.
The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors. The presence of methoxy groups may influence the compound's binding affinity and specificity, potentially leading to modulation of biological pathways relevant to disease processes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a moderate level of activity against Gram-positive bacteria and some Gram-negative strains, suggesting potential as a lead compound in antibiotic development.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have focused on its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest at G2/M phase |
The compound demonstrated significant cytotoxicity in these cell lines, with mechanisms involving apoptosis induction and cell cycle disruption. These findings suggest that this compound may inhibit tumor growth through multiple pathways.
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with this compound led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2. This shift indicates a potential mechanism by which the compound exerts its anticancer effects.
- Case Study on Lung Cancer : In A549 cells, the compound was found to induce G2/M phase arrest, leading to reduced cell proliferation. Flow cytometry analyses confirmed an increase in cells in the G2/M phase after treatment.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)12-7-9-4-5-10(14-2)11(6-9)15-3/h4-6H,7H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGGIIFERABBFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507717 | |
Record name | N-[(3,4-Dimethoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65609-25-8 | |
Record name | N-[(3,4-Dimethoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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